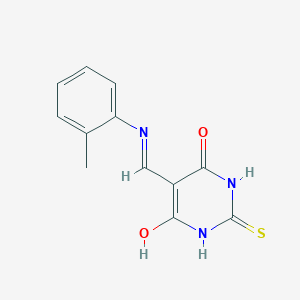

2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

Description

2-Thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a methylene-linked o-tolylamino substituent at the C-5 position. This compound is synthesized via catalyst-free C(sp³)−H functionalization of thiobarbituric acid, yielding a 94% product with a melting point of 175–176°C . Its structure is characterized by a dihydropyrimidine core with a thioxo group at C-2 and a hydrazone-methylene bridge at C-5, which confers unique electronic and steric properties.

Properties

IUPAC Name |

6-hydroxy-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-7-4-2-3-5-9(7)13-6-8-10(16)14-12(18)15-11(8)17/h2-6H,1H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXLCYDQQQBOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a compound that falls within the category of thioxo-pyrimidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections explore the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of o-tolylamine with appropriate thioketones or thioaldehydes under acidic or basic conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that thioxo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine have been evaluated against various bacterial strains.

| Compound | Activity | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine | Antibacterial | Staphylococcus aureus, Escherichia coli | 32 µg/mL |

In one study, derivatives showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 16 to 64 µg/mL .

Anticancer Activity

Thioxo-pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 10 | Cell cycle arrest at G2/M phase |

The mechanism of action has been attributed to the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory effects of similar thioxo-pyrimidine compounds have been observed in animal models. These compounds inhibit pro-inflammatory cytokines and reduce edema in induced inflammation models.

| Model | Effect | Dosage |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction in paw swelling | 20 mg/kg |

In these studies, the thioxo-pyrimidines reduced inflammation markers significantly compared to control groups .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thioxo-pyrimidine derivatives against resistant strains of bacteria. The results indicated that modifications on the pyrimidine ring significantly enhanced antibacterial activity.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of a series of thioxo-pyrimidine derivatives. The study highlighted that specific substitutions on the aromatic ring increased cytotoxicity against breast cancer cells by enhancing apoptosis rates.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents at the C-5 hydrazone-methylene bridge or the pyrimidine core. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs

Key Observations :

- Substituent Effects on Melting Points : Bulky aromatic substituents (e.g., indole in 3a) increase melting points (>300°C) due to enhanced π-π stacking and hydrogen bonding . In contrast, ethyl groups (e.g., in the target compound) lower melting points (175–176°C) by reducing crystallinity .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity at the C-5 position, influencing reactivity in biological systems.

Key Insights :

Spectroscopic and Crystallographic Data

- IR Spectroscopy : Thioxo (C=S) stretching vibrations appear at 1710–1713 cm⁻¹ across analogs .

- NMR : The target compound’s hydrazone-methylene proton resonates as a singlet near δ 6.7–7.1 ppm, similar to benzylidene analogs .

- XRD Analysis: The chloroindole derivative () crystallizes in a monoclinic system, with intermolecular S···O interactions stabilizing the lattice.

Q & A

Q. How does the compound align with conceptual frameworks in medicinal chemistry?

- Answer : Its design adheres to the "privileged scaffold" concept, where dihydropyrimidines mimic purine bases to interact with nucleic acid-binding proteins. Theoretical validation involves:

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (C=O, C=S) and hydrophobic regions (o-tolyl group).

- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize kinase or protease targets .

Application in Drug Discovery

Q. What in vitro assays are suitable for evaluating its anticancer potential?

- Answer :

- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7).

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Cell Cycle Analysis : Use flow cytometry to detect G1/S phase arrest .

Environmental and Process Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.